

1-(3-Bromopyridin-2-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromopyridin-2-yl)ethanone

Cat. No.: B187598

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In-Depth Technical Guide: 1-(3-Bromopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of **1-(3-Bromopyridin-2-yl)ethanone**, a key intermediate in synthetic organic chemistry and drug discovery.

Core Molecular Data

The foundational properties of **1-(3-Bromopyridin-2-yl)ethanone** are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for characterization.

Property	Value
Molecular Formula	C ₇ H ₆ BrNO[1][2][3]
Molecular Weight	200.03 g/mol [1]
Monoisotopic Mass	198.96328 u[4]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions and its handling requirements.

Property	Value
CAS Number	111043-09-5[1][2][3][5]
Appearance	Colorless to yellow to brown liquid or solid
Boiling Point	246.0 ± 25.0 °C (Predicted)[4][5]
Density	1.534 ± 0.06 g/cm ³ (Predicted)[4][5]

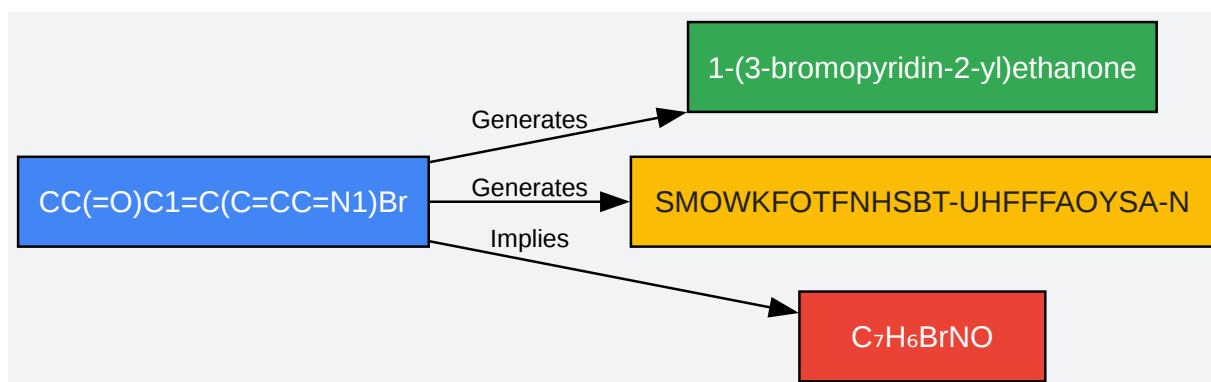
Structural Information

The arrangement of atoms and bonds within a molecule is fundamental to its reactivity and interactions.

Identifier	Value
IUPAC Name	1-(3-bromopyridin-2-yl)ethanone[1]
Canonical SMILES	<chem>CC(=O)C1=C(C=CC=N1)Br</chem> [1]
InChI Key	SMOWKFOTFNHSBT-UHFFFAOYSA-N[1][2]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common identifiers for **1-(3-Bromopyridin-2-yl)ethanone**, demonstrating how the structural representation (SMILES) can be converted to other standard identifiers.



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- To cite this document: BenchChem. [1-(3-Bromopyridin-2-yl)ethanone molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187598#1-3-bromopyridin-2-yl-ethanone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b187598#1-3-bromopyridin-2-yl-ethanone-molecular-weight-and-formula)

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